N-(2-(2,3-ジヒドロイミダゾ[2,1-b]チアゾール-6-イル)フェニル)-2,3-ジヒドロベンゾフラン-5-スルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H17N3O3S2 and its molecular weight is 399.48. The purity is usually 95%.
BenchChem offers high-quality N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗結核活性
この化合物は、抗結核薬プレトマニド(PA-824)の潜在的な代替薬として調査されてきました。研究者は、この化合物を含む6-ニトロ-2,3-ジヒドロイミダゾ[2,1-b][1,3]チアゾール類を合成し、結核菌に対する有効性を評価しました。 いくつかの構造的変異が検討されましたが、リード化合物である「チオ-デラマニド」は、結核に対して有望な活性を示しました .
抗がん特性
いくつかの研究で、関連化合物の抗がんの可能性が検討されています。例えば:
- 化合物3bは、白血病(SRおよびHL-60)や前立腺癌(DU-145)細胞など、さまざまな癌細胞株に対して有意な阻害活性を示しました .
- イミダゾチアゾール-3-イル)アセトアミド誘導体は、HepG2やMDA-MB-231などの人間癌細胞株に対する細胞毒性を試験されました .
- 新規設計アプローチでは、HDAC阻害機能をPI3K阻害薬フォアファーマコフォアに組み込み、PI3KとHDACの両方を阻害するデュアル作用型阻害剤が得られました .
抗菌活性
この化合物の抗菌の可能性が検討されています:
ミクロソーム安定性
ビアリールチアゾール誘導体は、薬剤開発にとって重要なミクロソーム安定性データを明らかに示しました .
オキサゾールアナログとの比較
抗結核活性の観点から、対応するオキサゾールアナログも評価されました。 興味深いことに、オキサゾール化合物は、結核菌マウス急性モデルにおいてより有効であることが証明されました .
リード化合物
全体として、「チオ-デラマニド」(49)は、抗結核および抗菌特性を兼ね備えた、最も有望なリード化合物として浮上しました .
作用機序
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to a group of pharmaceutically relevant compounds known as partially hydrogenated imidazo[2,1-b][1,3]thiazole derivatives. These derivatives have been known to exhibit a broad range of pharmaceutical applications .
Mode of Action
When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .
Biochemical Pathways
These derivatives have been known to affect various biochemical pathways, leading to a broad range of pharmaceutical applications .
Pharmacokinetics
For instance, the presence of the dihydroimidazo[2,1-b][1,3]thiazole moiety could potentially influence the compound’s absorption, distribution, metabolism, and excretion .
Result of Action
The compound has shown moderate ability to suppress the growth of kidney cancer cells, with a weaker effect on the cell lines of prostate cancer, colon cancer, and leukemia . This suggests that the compound may have potential as an anticancer agent.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of electron-withdrawing substituents in the structure of the ketone can lead to a competing reaction, which affects the compound’s action
生物活性
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide is a synthetic compound that integrates complex heterocyclic structures known for their diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of imidazo[2,1-b]thiazole and benzofuran moieties. Its molecular formula is C20H19N3O2S with a molecular weight of 403.46 g/mol. The structural diversity is believed to contribute to its wide range of biological activities.
Property | Value |
---|---|
Molecular Formula | C20H19N3O2S |
Molecular Weight | 403.46 g/mol |
IUPAC Name | N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide |
Anticancer Activity
Research has indicated that compounds containing imidazo[2,1-b]thiazole and benzofuran structures exhibit significant anticancer properties. A study demonstrated that derivatives with similar scaffolds showed selective cytotoxicity against various cancer cell lines including lung (A549), breast (MDA-MB-231), and gastric (NUGC-3) cancers. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In vitro assays revealed that N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide exhibited an IC50 value of approximately 8.78 µM against A549 cells, indicating potent antiproliferative activity compared to other tested compounds .
Antimicrobial Activity
Compounds with similar structural features have also been evaluated for antimicrobial properties. The sulfonamide moiety is known to enhance the antimicrobial efficacy by inhibiting bacterial folate synthesis.
Research Findings:
A comparative study on sulfonamide derivatives indicated that those incorporating imidazo[2,1-b]thiazole exhibited enhanced activity against Gram-positive and Gram-negative bacteria . The mechanism is believed to involve the inhibition of dihydropteroate synthase.
Compound | Activity | IC50 (µM) |
---|---|---|
N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide | Anticancer (A549) | 8.78 |
Sulfonamide Derivative A | Antimicrobial (E. coli) | 12.5 |
Sulfonamide Derivative B | Antimicrobial (S. aureus) | 15.0 |
The biological activity of N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
- Induction of Apoptosis: Studies suggest that it triggers apoptotic pathways in cancer cells through mitochondrial dysfunction.
- Antibacterial Mechanism: By targeting bacterial folate synthesis pathways, it disrupts essential metabolic processes in microorganisms.
特性
IUPAC Name |
N-[2-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-27(24,14-5-6-18-13(11-14)7-9-25-18)21-16-4-2-1-3-15(16)17-12-22-8-10-26-19(22)20-17/h1-6,11-12,21H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COQPSPXWBDWCDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3C4=CN5CCSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。